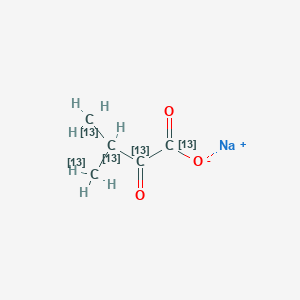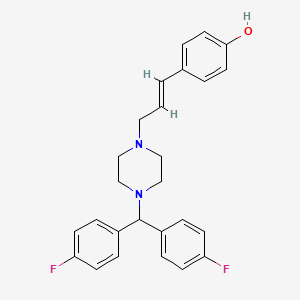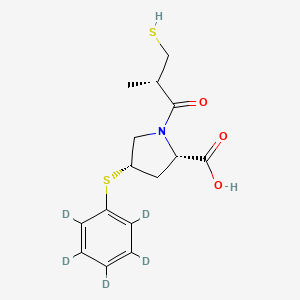
sodium;3-(113C)methyl-2-oxo(1,2,3,4-13C4)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium;3-(113C)methyl-2-oxo(1,2,3,4-13C4)butanoate is a labeled compound used in various scientific research applicationsThis compound is particularly significant in metabolic studies and biochemical research due to its role as a precursor in the biosynthesis of pantothenic acid (vitamin B5) in Escherichia coli .
Wissenschaftliche Forschungsanwendungen
Sodium;3-(113C)methyl-2-oxo(1,2,3,4-13C4)butanoate is widely used in scientific research, including:
Chemistry: Studying metabolic pathways and enzyme kinetics.
Biology: Investigating the role of labeled compounds in cellular processes.
Medicine: Exploring potential therapeutic applications and drug metabolism.
Industry: Used in the production of labeled compounds for research and development.
Wirkmechanismus
Target of Action
It is known that α-keto acids, in general, play a crucial role in various metabolic pathways, including the metabolism of amino acids .
Mode of Action
Α-keto acids typically undergo transamination or decarboxylation reactions within metabolic pathways . These reactions involve the transfer of an amino group from an amino acid to the keto acid or the removal of a carboxyl group, respectively .
Biochemical Pathways
2-Keto-3-methylbutyric acid-13C5 sodium salt is a short-chain keto acid and a precursor for making leucine and valine . These are essential amino acids, meaning they cannot be synthesized by the body and must be obtained through the diet. Leucine and valine are involved in protein synthesis and various metabolic processes .
Result of Action
As a precursor to leucine and valine, it contributes to protein synthesis and other metabolic processes .
Biochemische Analyse
Biochemical Properties
α-Keto Isovaleric Acid-13C5,d Sodium Salt is a short-chain keto acid and a precursor for making leucine and valine . It is commonly used for methyl-labeling in NMR-based applications . The compound interacts with various enzymes and proteins in the body, playing a crucial role in biochemical reactions .
Cellular Effects
The specific cellular effects of α-Keto Isovaleric Acid-13C5,d Sodium Salt are not fully understood and require further research. As a precursor for leucine and valine, it likely influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of α-Keto Isovaleric Acid-13C5,d Sodium Salt is complex and involves several interactions at the molecular level. As a precursor for leucine and valine, it likely interacts with various biomolecules, potentially influencing enzyme activation or inhibition and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of α-Keto Isovaleric Acid-13C5,d Sodium Salt in laboratory settings are not well-documented and require further investigation. Given its role as a precursor for leucine and valine, it may have long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of α-Keto Isovaleric Acid-13C5,d Sodium Salt at different dosages in animal models are not well-documented and require further investigation. Like other biochemical compounds, it is likely that its effects vary with dosage, and high doses could potentially have toxic or adverse effects .
Metabolic Pathways
α-Keto Isovaleric Acid-13C5,d Sodium Salt is involved in several metabolic pathways due to its role as a precursor for leucine and valine . It likely interacts with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of α-Keto Isovaleric Acid-13C5,d Sodium Salt within cells and tissues are not well-documented and require further investigation. Given its biochemical properties, it likely interacts with various transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of α-Keto Isovaleric Acid-13C5,d Sodium Salt is not well-documented and requires further investigation. Given its biochemical properties, it may be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sodium;3-(113C)methyl-2-oxo(1,2,3,4-13C4)butanoate involves the incorporation of carbon-13 isotopes into the molecular structure. This can be achieved through the following steps:
Starting Material: The synthesis begins with the preparation of 13C-labeled precursors.
Reaction: The labeled precursors undergo a series of chemical reactions, including oxidation and esterification, to form the desired compound.
Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and advanced purification systems. The process is optimized for high yield and cost-effectiveness, ensuring the availability of the compound for research purposes .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium;3-(113C)methyl-2-oxo(1,2,3,4-13C4)butanoate undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding acids or aldehydes.
Reduction: Formation of alcohols or other reduced forms.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium 3-methyl-2-oxobutanoate: The non-labeled version of the compound.
Sodium alpha-ketoisocaproate: Another keto acid with similar properties.
Sodium alpha-keto-beta-methyl-n-valerate: A related compound used in metabolic studies.
Uniqueness
The uniqueness of sodium;3-(113C)methyl-2-oxo(1,2,3,4-13C4)butanoate lies in its labeled carbon atoms, which provide valuable insights into metabolic processes. This makes it a powerful tool for researchers studying complex biochemical pathways and enzyme activities .
Eigenschaften
CAS-Nummer |
420095-74-5 |
|---|---|
Molekularformel |
C5H7NaO3 |
Molekulargewicht |
144.067 g/mol |
IUPAC-Name |
sodium;3-deuterio-3-(113C)methyl-2-oxo(1,2,3,4-13C4)butanoate |
InChI |
InChI=1S/C5H8O3.Na/c1-3(2)4(6)5(7)8;/h3H,1-2H3,(H,7,8);/q;+1/p-1/i1+1,2+1,3+1D,4+1,5+1; |
InChI-Schlüssel |
WIQBZDCJCRFGKA-MLIDLTAPSA-M |
Isomerische SMILES |
[2H][13C]([13CH3])([13CH3])[13C](=O)[13C](=O)[O-].[Na+] |
SMILES |
CC(C)C(=O)C(=O)[O-].[Na+] |
Kanonische SMILES |
CC(C)C(=O)C(=O)[O-].[Na+] |
Synonyme |
3-Methyl-2-oxobutanoic Acid-13C5,d Sodium Salt; Sodium 3-Methyl-2-oxobutanoate-13C5,d; Sodium 3-Methyl-2-oxobutyrate-13C5,d; Sodium Dimethylpyruvate-13C5,d; Sodium α-Ketoisovalerate-13C5,d; Sodium α-Oxoisovalerate-13C5,d; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-Fmoc-O-[2-acetamido-2-deoxy-alpha-D-galactopyranosyl]-L-threonine Allyl Ester](/img/structure/B1141206.png)

![6-[2-(3-Fluoro-4-phenylphenyl)propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1141209.png)


![[((1,1-DIMETHYLETHOXYCARBONYL)AMINO)-2-OXO-1-PIPERIDINYL]-IMINOMETHYLCARBAMIC ACID BENZYL ESTER](/img/new.no-structure.jpg)





